molecular formula C14H11FO2 B6377726 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% CAS No. 1261943-51-4

6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%

Cat. No. B6377726
CAS RN: 1261943-51-4
M. Wt: 230.23 g/mol
InChI Key: FSBIXWCGFSRTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% (FMPF) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in scientific research. FMPF is a derivative of phenol, which is a type of organic compound that is widely used in the pharmaceutical and industrial sectors. FMPF has a wide range of applications in scientific research, including as a reagent and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of tyrosinase, which is an enzyme involved in the biosynthesis of melanin. It is thought that 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% binds to the active site of tyrosinase, preventing the enzyme from catalyzing the production of melanin.
Biochemical and Physiological Effects
6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% can inhibit the activity of tyrosinase, which is an enzyme involved in the biosynthesis of melanin. Additionally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been shown to have an anti-inflammatory effect in mouse models of inflammation. Finally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been shown to have a protective effect against oxidative stress in cell cultures.

Advantages and Limitations for Lab Experiments

6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in aqueous solutions. Additionally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% can be easily synthesized from commercially available starting materials. However, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% is a relatively weak inhibitor of tyrosinase, which limits its usefulness in some applications.

Future Directions

There are several potential future directions for the use of 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% in scientific research. One potential direction is the use of 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% for the synthesis of fluorescent proteins, which can be used as probes for the detection of various biological molecules. Additionally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% could be used in the synthesis of other compounds, such as inhibitors of other enzymes or fluorescent dyes. Finally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% could be used in the development of novel anti-inflammatory and antioxidant drugs.

Synthesis Methods

The synthesis of 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% involves the condensation of 2-fluoro-5-methylphenol with formaldehyde in the presence of a base catalyst. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-100°C. The reaction is then quenched with acetic acid and the crude product is isolated and purified by recrystallization. The purity of the product can be determined using thin-layer chromatography or high-performance liquid chromatography.

Scientific Research Applications

6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-fluoro-5-methylphenylboronic acid, which is a useful building block for organic synthesis. 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has also been used in the synthesis of fluorescent dyes and fluorescent proteins. Additionally, 6-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% has been used as a substrate for the detection of enzymes, such as tyrosinase, which is involved in the biosynthesis of melanin.

properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBIXWCGFSRTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685088
Record name 2'-Fluoro-2-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-51-4
Record name 2'-Fluoro-2-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.